4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
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Description
4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a synthetic compound with a wide range of applications in scientific research. This compound is used in various experiments to study mechanisms of action, biochemical and physiological effects, and to explore new directions for future research.
Scientific Research Applications
Antibiotic Synthesis
4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone has been utilized in the synthesis of new classes of beta-lactam antibiotics. These compounds, including substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, have shown significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
Antioxidant Properties
Research on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which are structurally related to 4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, has revealed potent scavenging activity against DPPH radicals. These compounds are considered promising for potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Photodynamic Therapy for Cancer
A zinc phthalocyanine substituted with 4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone derivatives has been developed and shown to have excellent properties for photodynamic therapy applications. This compound exhibits good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Cholesterol Absorption Inhibition
4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone derivatives have been investigated as inhibitors of cholesterol absorption. Compounds such as SCH 58235 have shown remarkable efficacy in reducing liver cholesteryl esters in animal models, indicating potential for treating hypercholesterolemia (Rosenblum et al., 1998).
Fluorescent Probes
The compound's derivatives have been explored as intensely fluorescent azobenzenes, which are useful in fluorescent probes for biological applications. These probes can be used for visualizing living tissues, offering new tools for biological research (Yoshino et al., 2010).
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVBJYQDJXFMQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642809 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone | |
CAS RN |
898756-73-5 |
Source
|
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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